Cevimeline sulfoxide, trans- is a metabolite of cevimeline, a cholinergic agonist primarily used to treat dry mouth associated with Sjögren's syndrome. Cevimeline acts on muscarinic acetylcholine receptors, particularly M1 and M3 subtypes, leading to increased secretion from exocrine glands and enhanced smooth muscle tone in the gastrointestinal and urinary tracts. The trans-sulfoxide form is one of the significant metabolites formed during the metabolism of cevimeline in the body, representing about 44.5% of the drug's metabolic products .
Cevimeline was developed as a therapeutic agent for its ability to stimulate salivary gland function. It is marketed under the brand name Evoxac and is available in capsule form . The compound is synthesized through various chemical processes, which include specific steps to produce its sulfoxide derivatives.
Cevimeline sulfoxide, trans- can be classified as:
The synthesis of cevimeline sulfoxide involves several key steps that transform cevimeline into its sulfoxide form. The process typically includes oxidation reactions where sulfur-containing compounds are converted into their sulfoxide derivatives.
Technical Details:
Cevimeline sulfoxide, trans- has a unique molecular structure characterized by:
Cevimeline sulfoxide participates in various chemical reactions primarily related to its pharmacological activity and metabolic pathways.
Technical Details:
Cevimeline sulfoxide acts as a muscarinic agonist, binding to M1 and M3 receptors in exocrine glands and smooth muscle tissues.
Data:
This mechanism effectively alleviates symptoms of dry mouth by enhancing saliva production.
Cevimeline sulfoxide is primarily utilized in clinical settings for:
CAS No.: 87913-26-6
CAS No.: 146725-34-0
CAS No.: 14729-29-4
CAS No.: 33776-88-4
CAS No.: 3663-42-1
CAS No.: 92292-84-7